![molecular formula C11H19NO3 B13599428 tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate: is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[22]pentane core, which is a bicyclic system where two rings share a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate typically involves the reaction of a spiro[2.2]pentane derivative with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its carbamate group can form covalent bonds with active site residues in enzymes, providing insights into enzyme function.
Medicine: The compound has potential applications in drug discovery and development. Its spirocyclic structure can enhance the stability and bioavailability of drug candidates. The carbamate group can also act as a prodrug moiety, releasing active compounds in vivo.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Mécanisme D'action
The mechanism of action of tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting enzyme activity. The spirocyclic structure can also enhance binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
tert-butylN-(hydroxymethyl)carbamate: Similar structure but lacks the spirocyclic core.
tert-butylN-(spiro[2.2]pentan-1-yl)carbamate: Similar structure but lacks the hydroxymethyl group.
tert-butylN-(hydroxymethyl)cyclopentylcarbamate: Similar structure but with a cyclopentyl ring instead of a spiro[2.2]pentane core.
Uniqueness: The uniqueness of tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of a spiro[2.2]pentane core, a hydroxymethyl group, and a carbamate functional group makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-[2-(hydroxymethyl)spiro[2.2]pentan-2-yl]carbamate |
InChI |
InChI=1S/C11H19NO3/c1-9(2,3)15-8(14)12-11(7-13)6-10(11)4-5-10/h13H,4-7H2,1-3H3,(H,12,14) |
Clé InChI |
XDOUBDNRRCDYQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC12CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


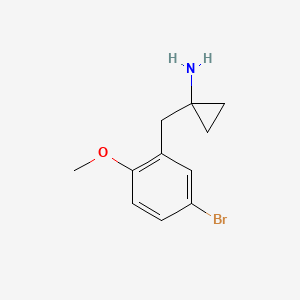
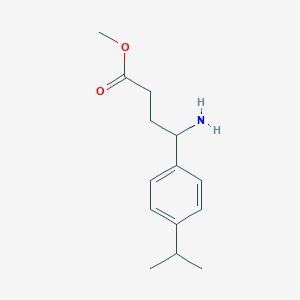


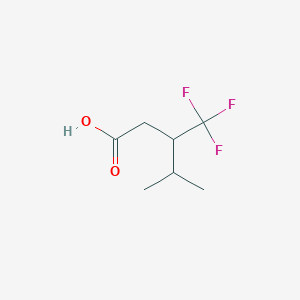
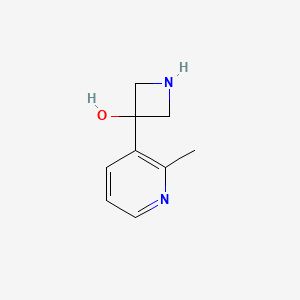
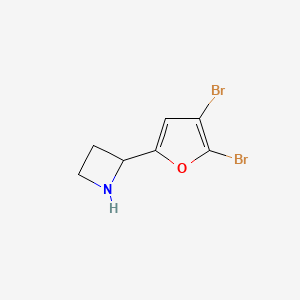



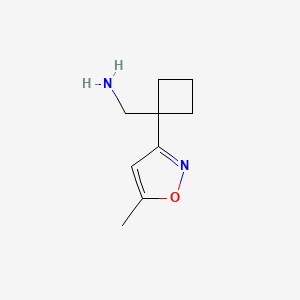

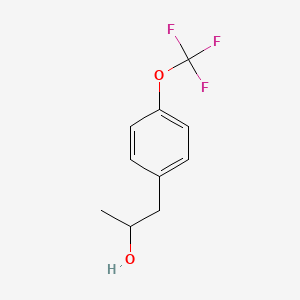
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
